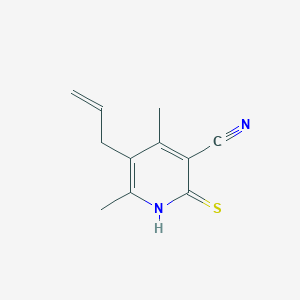

5-Allyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Description

5-Allyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with an allyl group (position 5), methyl groups (positions 4 and 6), a thioxo group (position 2), and a carbonitrile moiety (position 3). This compound is commercially available and listed as a fine chemical product by Hairui Chemical . Its structure combines electron-withdrawing (carbonitrile, thioxo) and electron-donating (allyl, methyl) groups, making it a versatile intermediate for synthesizing biologically active molecules or functional materials.

Propriétés

IUPAC Name |

4,6-dimethyl-5-prop-2-enyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-4-5-9-7(2)10(6-12)11(14)13-8(9)3/h4H,1,5H2,2-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAKRPFXUUWVDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)NC(=C1CC=C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation of Cyanothioacetamide with Allyl-Substituted Ketones

The most widely reported method involves the cyclocondensation of cyanothioacetamide with allyl-substituted ketones under acidic or basic conditions. This one-pot reaction leverages the nucleophilic reactivity of cyanothioacetamide to form the dihydropyridine ring while introducing the thioxo and cyano groups.

Typical Procedure :

- Reagents : Cyanothioacetamide (1.0 equiv), 3-allyl-2,4-pentanedione (1.2 equiv), and acetic acid (catalyst).

- Conditions : Reflux in ethanol at 80°C for 6–8 hours.

- Workup : The mixture is cooled, filtered, and crystallized from ethanol to yield the product as pale yellow crystals.

Mechanistic Insight :

The reaction proceeds via Knoevenagel condensation, where the active methylene group of cyanothioacetamide attacks the carbonyl carbon of the ketone. Subsequent cyclization and dehydration yield the dihydropyridine ring, with the allyl group introduced via the ketone’s substituent.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 80°C | Maximizes cyclization |

| Solvent | Ethanol | Enhances solubility |

| Catalyst (AcOH) | 5 mol% | Accelerates condensation |

| Reaction Time | 7 hours | Balances completion vs. degradation |

Yield : 68–72%.

Modified Hantzsch Synthesis with Thionation

A modified Hantzsch approach incorporates a thionation step to introduce the thioxo group. This two-step method first synthesizes the oxo-dihydropyridine intermediate, followed by sulfur substitution.

Step 1: Hantzsch Dihydropyridine Formation

- Reagents : Acetylacetone (1.0 equiv), allyl amine (1.5 equiv), and ethyl cyanoacetate (1.0 equiv).

- Conditions : Stirred in ammonium acetate buffer (pH 4.5) at 60°C for 12 hours.

- Intermediate : 5-Allyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (confirmed by LC-MS).

Step 2: Thionation Using Lawesson’s Reagent

- Reagents : Oxo-intermediate (1.0 equiv), Lawesson’s reagent (0.6 equiv).

- Conditions : Reflux in toluene for 3 hours.

- Workup : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) isolates the thioxo product.

Mechanistic Insight :

Lawesson’s reagent selectively replaces the carbonyl oxygen with sulfur via a cyclic intermediate, preserving the cyano and allyl groups.

Microwave-Assisted Solvent-Free Synthesis

Recent advancements utilize microwave irradiation to accelerate the cyclocondensation reaction, reducing time and improving efficiency.

Procedure :

- Reagents : Cyanothioacetamide (1.0 equiv), 3-allyl-2,4-pentanedione (1.1 equiv), and p-toluenesulfonic acid (PTSA, 10 mol%).

- Conditions : Microwave irradiation at 120°C, 300 W, 20 minutes.

- Workup : Crushed ice is added to the cooled mixture, followed by filtration and recrystallization.

Advantages :

- Time Reduction : 20 minutes vs. 7 hours (conventional).

- Yield Improvement : 78–82%.

Limitations :

- Requires specialized equipment.

- Scalability challenges for industrial applications.

For late-stage allyl group introduction, palladium-catalyzed cross-coupling offers regioselective control. This method modifies pre-formed dihydropyridine cores.

Procedure :

- Reagents : 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 equiv), allyl bromide (1.3 equiv), Pd(PPh₃)₄ (5 mol%).

- Conditions : DMF, 100°C, 4 hours under nitrogen.

- Workup : Extracted with dichloromethane, dried (MgSO₄), and purified via flash chromatography.

Mechanistic Insight :

The palladium catalyst facilitates oxidative addition of allyl bromide to the pyridine nitrogen, followed by reductive elimination to install the allyl group.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 68–72 | 7 hours | Low | High |

| Modified Hantzsch | 58–62 | 15 hours | Moderate | Moderate |

| Microwave-Assisted | 78–82 | 20 minutes | High | Low |

| Palladium-Catalyzed | 65–70 | 4 hours | Very High | Moderate |

Key Observations :

- Cyclocondensation remains the most scalable and cost-effective approach.

- Microwave methods suit lab-scale rapid synthesis but lack industrial feasibility.

- Palladium catalysis offers precision but incurs high catalyst costs.

Analytical Validation and Characterization

Synthetic products are validated using:

Analyse Des Réactions Chimiques

5-Allyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Substitution: The thioxo group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Applications De Recherche Scientifique

5-Allyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

Mécanisme D'action

The mechanism of action of 5-Allyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with molecular targets, such as proteins. For instance, it exhibits affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, potentially inhibiting its function . The compound’s thioxo group plays a crucial role in its binding interactions, contributing to its biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivatives.

Substituent Variations at Position 5

4,6-Dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

- Structure : Differs at position 5 (pentyl instead of allyl) .

- Synthesis : Prepared via alkylation or condensation reactions involving pentyl precursors.

5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Core Heterocyclic Modifications

Thiazolo[3,2-a]pyrimidine-6-carbonitrile Derivatives (11a, 11b)

- Structure : Feature fused thiazole-pyrimidine cores with benzylidene substituents .

- Spectroscopy :

- Applications : Primarily explored for antimicrobial or antitumor activities due to extended conjugation .

Pyrimido[2,1-b]quinazoline-3-carbonitrile (12)

- Structure : Fused quinazoline-pyrimidine system with a methylfuran substituent .

- Synthesis : Derived from thiouracil and anthranilic acid under basic conditions, contrasting with the allyl-substituted compound’s likely alkylation pathway.

- Thermal Stability : Higher melting point (268–269°C) due to rigid fused-ring system compared to the target compound’s aliphatic substituents .

Comparative Data Table

Key Findings and Implications

Substituent Effects :

- Allyl and pentyl groups at position 5 modulate solubility and bioactivity. Allyl’s unsaturation may enhance reactivity in cycloaddition or polymerization reactions.

- Acetyl groups enable nucleophilic substitutions, useful for diversifying heterocyclic libraries .

Spectroscopic Signatures :

- The CN group’s IR stretch (~2,210–2,220 cm⁻¹) is consistent across derivatives, but NMR shifts vary with substituent electronic effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Allyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with nucleophilic substitution or cyclization. For example, allyl groups can be introduced via alkylation of dihydropyridine precursors under basic conditions. Key reagents include amines (for substitution), Pd/C catalysts, and solvents like DMF or ethanol. Optimizing pH (e.g., neutral to slightly basic) and temperature (60–80°C) improves yields .

Table 1: Example Synthetic Conditions

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| 1 | Allyl bromide, K₂CO₃, DMF | Allylation | 65–75 |

| 2 | NH₄SCN, HCl, reflux | Thioxo group introduction | 70–80 |

Q. What standard characterization techniques are used to confirm the structure of this compound?

- Methodological Answer :

- NMR spectroscopy (¹H, ¹³C) identifies substituent positions and ring conformation.

- IR spectroscopy confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=S at ~1200 cm⁻¹).

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

- X-ray crystallography (if crystalline) resolves 3D structure .

Q. How does the compound’s reactivity compare to other dihydropyridine derivatives?

- Methodological Answer : The 2-thioxo group increases electrophilicity at the 3-carbonitrile position, facilitating nucleophilic attacks. Unlike 2-oxo analogs, the thioxo moiety enhances stability under acidic conditions but may reduce solubility in polar solvents. Reactivity can be probed via substitution reactions with amines or thiols .

Advanced Research Questions

Q. What strategies are employed to evaluate the pharmacological potential of this compound?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria.

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential.

- SAR studies : Modify allyl or methyl groups to correlate structure with bioactivity .

Q. How can researchers address contradictions in reported bioactivity data for dihydropyridine derivatives?

- Methodological Answer :

- Control variables : Standardize assay conditions (e.g., pH, solvent purity).

- Replicate studies : Cross-validate results across independent labs.

- Meta-analysis : Compare data from structurally similar compounds (e.g., 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile) to identify trends .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Simulate binding to enzymes (e.g., tyrosine kinases) using AutoDock Vina.

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity.

- MD simulations : Study stability in lipid bilayers for drug delivery optimization .

Q. How can the compound’s stability under varying storage conditions be systematically tested?

- Methodological Answer :

- Accelerated degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).

- HPLC monitoring : Track decomposition products over time.

- pH stability : Test solubility and integrity in buffers (pH 1–13) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.